molecular formula C12H20O B1343064 Dodecahydrodibenzofuran CAS No. 13054-98-3

Dodecahydrodibenzofuran

Cat. No. B1343064
CAS RN: 13054-98-3
M. Wt: 180.29 g/mol
InChI Key: XTDNMGZRUWMVLT-UHFFFAOYSA-N
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Description

Dodecahydrodibenzofuran is a chemical compound that is part of the dihydrobenzofuran family. This family of compounds is known for its diverse range of biological activities and potential therapeutic applications. The dihydrobenzofuran scaffold is a common feature in many biologically active molecules and is of significant interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of dihydrobenzofurans can be achieved through various methods. One approach involves sequential C-H functionalization reactions, utilizing a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization . Another method includes a one-pot, Pd-catalyzed synthesis from o-aminophenols and phenylpropenes through a diastereoselective oxyarylation reaction . Additionally, synthesis can be accomplished by inserting arynes into formamides and trapping with zinc enolates of α-chlorinated methines .

Molecular Structure Analysis

The molecular structure of dihydrobenzofurans is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered furan ring. The dihydro aspect refers to the addition of two hydrogen atoms to the furan ring, making it saturated. This structural motif is versatile and can be further functionalized to enhance biological activity or to serve as a scaffold for more complex molecules .

Chemical Reactions Analysis

Dihydrobenzofurans can undergo various chemical reactions, which allow for the diversification of their structures. For instance, they can participate in Heck-type sp(2) C-H functionalization to introduce additional functional groups . They can also be converted into benzofurans through a series of reactions including the addition of an ethyl anion, a retro-aldol type reaction, and the elimination of an amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzofurans are influenced by their molecular structure and the substituents attached to the core scaffold. For example, the introduction of dodecylselenomethyl and dodecylthiomethyl groups can significantly enhance the antioxidant activity of these compounds, as evidenced by their ability to terminate oxidation chains in initiated styrene oxidation . The photophysical properties of dihydrobenzofurans can also be altered upon complexation with cyclodextrins, as demonstrated by marked changes in UV-vis and fluorescence properties .

Scientific Research Applications

Biosynthesis and Environmental Applications

  • Biosynthesis of Dibenzofuran Derivatives : A study highlighted the biosynthesis of 1,2-dihydroxydibenzofuran from dibenzofuran by Escherichia coli expressing phenol hydroxylase, demonstrating an efficient biosynthesis process using magnetically immobilized cells in biphasic systems. This method showed a significant improvement in biosynthesis activity compared to aqueous systems, indicating its potential for enhancing the productivity of dibenzofuran derivatives (Shi et al., 2015).

Chemical Synthesis and Material Science

  • Dodecaborate-Functionalized Anchor Dyes : Dodecaborate-substituted dyes were synthesized for applications in cyclodextrin-based indicator displacement, showing marked changes in photophysical properties upon complexation with cyclodextrins. This illustrates the utility of dodecahydrodibenzofuran derivatives in developing sensitive reporter pairs for chemical sensing and molecular recognition applications (Assaf et al., 2016).

Anticancer Applications

  • Novel Anticancer Agents : JBIR-23 and JBIR-24, compounds with a dodecahydrodibenzo[b,d]furan skeleton, were isolated from Streptomyces sp. AK-AB27 and demonstrated cytotoxic effects against several malignant pleural mesothelioma (MPM) cell lines. This finding suggests that dodecahydrodibenzofuran derivatives may serve as a basis for developing new anticancer agents (Motohashi et al., 2009).

Antioxidative and Antimicrobial Applications

  • Antibacterial and Antioxidant Activities : Research on dodecyl gallate, a derivative related to dodecahydrodibenzofuran, highlighted its antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and potent antioxidant properties. This underscores the potential of dodecahydrodibenzofuran derivatives in antimicrobial and antioxidant applications (Kubo et al., 2003).

Safety And Hazards

Dodecahydrodibenzofuran can be harmful if swallowed and can cause skin and eye irritation. It is also toxic to aquatic life .

properties

IUPAC Name

1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDNMGZRUWMVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3CCCCC3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecahydrodibenzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecahydrodibenzofuran
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Reactant of Route 4
Dodecahydrodibenzofuran
Reactant of Route 5
Dodecahydrodibenzofuran
Reactant of Route 6
Dodecahydrodibenzofuran

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